Ethyl 4-cyano-2-fluoro-5-nitrobenzoate
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Overview
Description
Ethyl 4-cyano-2-fluoro-5-nitrobenzoate is an organic compound with the molecular formula C10H7FN2O4 and a molecular weight of 238.17 g/mol . This compound is characterized by the presence of a cyano group, a fluoro group, and a nitro group attached to a benzoate ester. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate typically involves multi-step organic reactions. . The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized for high yield and purity, and the product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-2-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Ethyl 4-cyano-2-fluoro-5-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, the cyano group can act as an electron-withdrawing group, and the fluoro group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-cyano-2-fluorobenzoate: Lacks the nitro group, making it less reactive in redox reactions.
Ethyl 4-cyano-5-nitrobenzoate: Lacks the fluoro group, affecting its stability and reactivity.
Ethyl 2-fluoro-5-nitrobenzoate: Lacks the cyano group, influencing its electron-withdrawing properties.
Uniqueness
Ethyl 4-cyano-2-fluoro-5-nitrobenzoate is unique due to the combination of cyano, fluoro, and nitro groups on the benzoate ester. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H7FN2O4 |
---|---|
Molecular Weight |
238.17 g/mol |
IUPAC Name |
ethyl 4-cyano-2-fluoro-5-nitrobenzoate |
InChI |
InChI=1S/C10H7FN2O4/c1-2-17-10(14)7-4-9(13(15)16)6(5-12)3-8(7)11/h3-4H,2H2,1H3 |
InChI Key |
IQGZJYGMTMWDQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])C#N)F |
Origin of Product |
United States |
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